molecular formula C22H28N2O2 B1608223 (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane CAS No. 675602-74-1

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane

Cat. No.: B1608223
CAS No.: 675602-74-1
M. Wt: 352.5 g/mol
InChI Key: CDSVRPAMPSFOCI-NRFANRHFSA-N
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Description

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a carbamate functional group, which is known for its stability and versatility in chemical reactions.

Scientific Research Applications

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its pharmacokinetics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a drug, for example, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl chloroformate and benzylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with new functional groups replacing the carbamate.

Comparison with Similar Compounds

Similar Compounds

    ®-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activity and properties.

    Benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to distinct pharmacological effects compared to its racemic mixture or other similar compounds.

Properties

IUPAC Name

benzyl N-methyl-N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVRPAMPSFOCI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375196
Record name (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-74-1
Record name (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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